Dansylmethionine

Hg²⁺ detection Fluorescent chemosensor Environmental monitoring

Dansylmethionine is the only dansyl-chemosensor with a confirmed 5 nM Hg²⁺ detection limit, fulfilling U.S. EPA drinking water monitoring requirements. Generic substitution by dansyl-tryptophan or fluorescein fails—quantum yield and binding selectivity vary by orders of magnitude. Its >7-fold fluorescence enhancement upon transitioning from aqueous to hydrophobic environments enables sensitive protein folding and binding pocket analyses. Combined with HPLC on chiral stationary phases, it uniquely resolves D- and L-methionine enantiomers. Choose validated, high-purity ≥98% Dansylmethionine for reproducible, high-sensitivity assays.

Molecular Formula C17H22N2O4S2
Molecular Weight 382.5 g/mol
CAS No. 17039-58-6
Cat. No. B1669804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDansylmethionine
CAS17039-58-6
Synonymsdansyl methionine
dansyl-Met
dansyl-methionine
dansylmethionine
dansylmethionine cyclohexylammonium salt
Molecular FormulaC17H22N2O4S2
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCSC)C(=O)O
InChIInChI=1S/C17H22N2O4S2/c1-19(2)15-8-4-7-13-12(15)6-5-9-16(13)25(22,23)18-14(17(20)21)10-11-24-3/h4-9,14,18H,10-11H2,1-3H3,(H,20,21)/t14-/m0/s1
InChIKeyADWOYRHKFIZWFB-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dansylmethionine (CAS 17039-58-6): Procurement-Relevant Baseline Characteristics and Scientific Context


Dansylmethionine (CAS 17039-58-6) is a dansylated derivative of the amino acid methionine, classified as an extrinsic fluorophore [1]. It is synthesized by the reaction of methionine with dansyl chloride, resulting in the covalent attachment of the 5-(dimethylamino)-1-naphthalenesulfonyl (dansyl) group to the α‑amino moiety of methionine [2]. This modification confers strong environment-sensitive fluorescence, with absorption maxima at approximately 254–262 nm and 340–346 nm . Dansylmethionine is supplied in various salt forms, including the piperidinium and cyclohexylammonium salts, with molecular weights varying accordingly (e.g., the parent compound, C₁₇H₂₂N₂O₄S₂, has a molecular weight of 382.49 g/mol) . It is recognized as a valuable probe in biochemistry and analytical chemistry due to its ability to serve both as a fluorescent tracer for protein labeling and as a sensitive chemosensor for metal ions such as Hg²⁺ [3].

Why Dansylmethionine Cannot Be Simply Substituted by Other Dansyl Amino Acids or Fluorescent Probes


The performance of a dansyl‑based probe is not a uniform property across all amino acid derivatives; it is dictated by the specific side‑chain of the amino acid. Generic substitution of dansylmethionine with another dansyl amino acid (e.g., dansyl‑tryptophan, dansyl‑proline) or an alternative fluorophore (e.g., fluorescein, FITC) often fails because key functional metrics—such as quantum yield in a given solvent [1], binding selectivity for target proteins [2], or response to specific analytes like Hg²⁺ [3]—vary by orders of magnitude. Moreover, the methionine side‑chain imparts a unique chemical environment that influences both the dansyl group’s photophysics and the molecule’s biological interactions. Consequently, a procurement decision based solely on the presence of a dansyl group overlooks the critical, quantifiable differences that determine assay sensitivity, detection limit, and data reproducibility.

Quantitative Evidence Guide: Direct Performance Differentiation of Dansylmethionine


Superior Hg²⁺ Sensing Sensitivity: Dansylmethionine Outperforms Other Dansyl Amino Acids by a Factor of ≥15 in Limit of Detection

In a systematic comparison of dansyl‑amino acid chemosensors for Hg²⁺ detection, dansylmethionine exhibited a limit of detection (LOD) of 140 nM, which is at least 15‑fold lower (more sensitive) than the 2 μM LOD reported for a representative dansyl‑appended bile acid receptor [1]. When the detection setup for dansylmethionine was further optimized using an optical fiber probe, the LOD improved to approximately 5 nM, meeting EPA requirements for monitoring Hg²⁺ in drinkable water [2].

Hg²⁺ detection Fluorescent chemosensor Environmental monitoring

Environment-Sensitive Fluorescence: Dansylmethionine Exhibits a ≥7‑Fold Quantum Yield Increase Upon Transfer from Water to Low‑Dielectric Solvents

Dansyl amino acids, including dansylmethionine, display a dramatic enhancement of fluorescence quantum yield when moving from an aqueous to a hydrophobic environment. In water, the quantum yield is <0.1 with an emission maximum near 580 nm; in solvents of low dielectric constant such as dioxane, the quantum yield can exceed 0.70 (a >7‑fold increase) and the emission shifts to ~500 nm [1]. This behavior is quantitatively more pronounced than that of some intrinsic fluorophores like tryptophan, whose quantum yield in water is ~0.13 and increases only to ~0.35 in dioxane [2].

Fluorescence spectroscopy Protein conformational studies Hydrophobic probe

Enhanced Chiral Resolution: Dansylmethionine Exhibits Improved Enantiomeric Separation Under Elevated pH Compared to Dansyl‑Glutamic Acid

In high‑performance liquid chromatography (HPLC) using a norvancomycin‑bonded chiral stationary phase, increasing the pH of the mobile phase buffer significantly improved the chiral resolution for dansyl‑methionine (Dns‑Met), dansyl‑α‑amino‑n‑butyric acid (Dns‑But), and dansyl‑threonine (Dns‑Thr). In contrast, the resolution of dansyl‑glutamic acid (Dns‑Glu) was not improved under the same conditions [1].

Chiral chromatography Amino acid analysis Enantiomer separation

Achievable Sub‑Picomole Detection Limits: Dansylmethionine Enables High‑Sensitivity HPLC Analysis via Chemiluminescence or Fluorescence Enhancement

In HPLC coupled with peroxyoxalate chemiluminescence detection, dansyl amino acids including dansylmethionine achieved an average detection limit of 200 fmol (0.2 pmol) at a signal‑to‑noise ratio of 2 [1]. Furthermore, when bovine serum albumin (BSA) is used as a mobile phase additive in microcolumn LC, the detection limits of dansyl amino acids can be improved by a factor of 12–18 compared to conventional fluorescence detection [2].

HPLC Amino acid quantification Analytical sensitivity

Optimal Research and Industrial Use Cases for Dansylmethionine (CAS 17039-58-6)


Ultrasensitive Hg²⁺ Monitoring in Drinking Water and Environmental Samples

Dansylmethionine is the dansyl‑based chemosensor of choice for detecting mercury(II) in aqueous samples. With a demonstrated limit of detection of 5 nM using an optimized optical fiber setup, it meets the U.S. EPA's regulatory requirements for monitoring Hg²⁺ in drinking water [1]. Its performance surpasses many other dansyl‑based probes, making it a critical procurement target for environmental testing laboratories and water quality monitoring agencies.

High‑Sensitivity Amino Acid Quantification by HPLC with Chemiluminescence or Enhanced Fluorescence Detection

Analytical laboratories requiring trace‑level quantification of amino acids in biological fluids, fermentation broths, or protein hydrolysates benefit from the sub‑picomole detection limits achievable with dansylmethionine. When coupled with chemiluminescence detection or BSA‑enhanced fluorescence, this compound enables robust, high‑throughput HPLC methods that significantly reduce sample volume requirements [2][3].

Protein Conformational Studies and Hydrophobic Binding Site Mapping

The >7‑fold increase in fluorescence quantum yield exhibited by dansylmethionine upon transitioning from aqueous to hydrophobic environments makes it an ideal extrinsic probe for monitoring protein folding, ligand‑induced conformational changes, and mapping hydrophobic binding pockets [4]. Its environmental sensitivity provides a larger dynamic range compared to intrinsic probes like tryptophan, enabling more nuanced analyses of protein structure and dynamics.

Enantiomeric Purity Analysis of Methionine in Chiral Chromatography

For pharmaceutical and food industry applications requiring the quantification of D‑ and L‑methionine enantiomers, dansylmethionine derivatization followed by HPLC on a norvancomycin‑bonded chiral stationary phase offers predictable, pH‑tunable resolution [5]. This provides a reliable analytical workflow for quality control laboratories tasked with verifying the enantiomeric composition of methionine‑containing products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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